molecular formula C11H13NO2 B1595985 3,5-Diacetyl-2,6-dimethylpyridine CAS No. 24234-61-5

3,5-Diacetyl-2,6-dimethylpyridine

Cat. No.: B1595985
CAS No.: 24234-61-5
M. Wt: 191.23 g/mol
InChI Key: RCACBGGDSKMOCT-UHFFFAOYSA-N
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Description

3,5-Diacetyl-2,6-dimethylpyridine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two acetyl groups at the 3 and 5 positions and two methyl groups at the 2 and 6 positions on a pyridine ring. Its unique structure makes it a valuable synthon for the synthesis of various derivatives and heterocyclic compounds .

Scientific Research Applications

3,5-Diacetyl-2,6-dimethylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diacetyl-2,6-dimethylpyridine involves its interaction with molecular targets through its reactive acetyl groups. These groups enable the compound to undergo various chemical modifications, leading to the formation of biologically active derivatives. The molecular pathways involved include the formation of heterocyclic structures that exhibit specific biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-diacetyl-2,6-dimethylpyridine include:

Uniqueness

The uniqueness of this compound lies in its dual acetyl groups, which provide a versatile platform for chemical modifications. This makes it a valuable synthon for the synthesis of a wide range of derivatives and heterocyclic compounds with diverse biological activities .

Properties

IUPAC Name

1-(5-acetyl-2,6-dimethylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCACBGGDSKMOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337215
Record name 3,5-Diacetyl-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24234-61-5
Record name 3,5-Diacetyl-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diacetyl-2,6-dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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